molecular formula C15H14ClNO4S B13872156 Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate

Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate

Cat. No.: B13872156
M. Wt: 339.8 g/mol
InChI Key: YZLBGGBXHSSBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate is a synthetic organic compound featuring a methyl benzoate core linked to a sulfonamide group substituted with a 4-chlorophenyl moiety. This compound is of interest in medicinal chemistry for its structural motifs, which are common in enzyme inhibitors and receptor modulators .

Properties

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

methyl 4-[[(4-chlorophenyl)sulfonylamino]methyl]benzoate

InChI

InChI=1S/C15H14ClNO4S/c1-21-15(18)12-4-2-11(3-5-12)10-17-22(19,20)14-8-6-13(16)7-9-14/h2-9,17H,10H2,1H3

InChI Key

YZLBGGBXHSSBJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate typically involves:

  • Starting from methyl 4-(aminomethyl)benzoate or methyl 4-formylbenzoate as the benzoate precursor.
  • Formation of the sulfonamide linkage by reacting with 4-chlorobenzenesulfonyl chloride or 4-chlorobenzenesulfonamide.
  • Careful control of reaction conditions such as pH, temperature, and solvent to optimize yield and purity.

Preparation of Methyl 4-(aminomethyl)benzoate Intermediate

This intermediate is crucial for the final sulfonamide formation and can be prepared by:

  • Esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid.
  • Catalytic hydrogenation of methyl 4-cyanobenzoate or reduction of oxime/imines derived from methyl 4-formylbenzoate.

A patented industrially viable process includes:

  • Heating 4-(aminomethyl)benzoic acid with methanol and 30% hydrochloric acid under reflux for 7 hours.
  • Cooling the reaction mixture to 5–10 °C.
  • Adjusting pH to 6–7 with sodium hydroxide solution.
  • Distilling off methanol/water under reduced pressure.
  • Extracting the product into an organic solvent such as methylene chloride.
  • Final pH adjustment to 10–11 to optimize extraction.
  • Achieving yields of 88–89% of methyl 4-(aminomethyl)benzoate.
Step Conditions Notes
Esterification 4-(aminomethyl)benzoic acid, methanol, HCl, reflux 7 h Produces methyl ester intermediate
Cooling & pH adjustment 5–10 °C, pH 6–7 via NaOH solution Prevents premature hydrolysis
Extraction Methylene chloride, pH 10–11 Efficient product isolation
Yield 88–89% High yield suitable for scale-up

Formation of the Sulfonamide Linkage

The key step to obtain this compound is the introduction of the 4-chlorophenylsulfonyl group via sulfonamide bond formation. This is generally achieved by:

  • Reacting methyl 4-(aminomethyl)benzoate with 4-chlorobenzenesulfonyl chloride under controlled acidic or basic conditions.
  • Alternatively, reacting methyl 4-formylbenzoate with 4-chlorobenzenesulfonamide under conditions facilitating condensation and subsequent reduction.

A typical approach involves:

  • Using organic solvents such as dichloromethane or toluene.
  • Maintaining temperature control to avoid side reactions.
  • Employing bases like triethylamine to neutralize HCl formed during the reaction.

This reaction forms the sulfonamide bond linking the 4-chlorophenylsulfonyl group to the aminomethyl benzoate moiety.

Alternative Multi-Step Synthesis via Chlorosulfonation-Ammonolysis-Oxidation

An alternative synthetic route reported for related sulfonamide methyl benzoates includes:

  • Starting from sulfonamide methyl toluene.
  • Performing chlorosulfonation at low temperatures (−10 to 0 °C) by slow addition of chlorosulfonation reagents.
  • Followed by ammonolysis at room temperature (15–25 °C).
  • Subsequent oxidation and methanolysis to yield the methyl sulfonamide benzoate ester.

This method is noted for:

  • Shortening the synthetic process.
  • Being suitable for commercial scale.
  • Achieving overall yields above 50% after optimization of chlorosulfonation and ammonolysis steps.

Process Optimization and Reaction Conditions

Key parameters influencing the preparation include:

Parameter Optimal Range/Condition Impact on Process
Temperature Esterification reflux; cooling to 5–10 °C Controls reaction rate and product stability
pH during extraction Initial pH 4–9 adjusted to 6–7, then to 9–12 Prevents hydrolysis; enhances extraction efficiency
Base concentration 2–50% aqueous KOH or NaOH, typically 4–6% Ensures proper neutralization and phase separation
Solvent Methanol for esterification; methylene chloride or toluene for extraction Solubility and phase separation efficiency
Reaction time 7 hours reflux for esterification Complete conversion of acid to ester

Summary Table of Preparation Steps

Step No. Reaction/Process Reagents/Conditions Yield/Outcome
1 Esterification of 4-(aminomethyl)benzoic acid Methanol, HCl, reflux 7 h Methyl 4-(aminomethyl)benzoate, ~88–89% yield
2 Cooling and pH adjustment Cool to 5–10 °C, adjust pH to 6–7 with NaOH Stabilizes intermediate
3 Extraction Methylene chloride, pH adjusted to 10–11 Efficient isolation of methyl ester
4 Sulfonamide formation React methyl 4-(aminomethyl)benzoate with 4-chlorobenzenesulfonyl chloride, base (e.g., triethylamine), solvent (DCM/toluene) Formation of this compound
5 Alternative chlorosulfonation route Chlorosulfonation, ammonolysis, oxidation, methanolysis at low temperatures >50% overall yield, suitable for scale-up

Research Discoveries and Industrial Relevance

  • The esterification process avoiding isolation of hydrochloride intermediates improves economic and ecological aspects of production.
  • The multi-step sulfonamide formation allows structural modification, potentially enhancing biological activity.
  • Optimization of chlorosulfonation and ammonolysis steps significantly improves yield and process efficiency for commercial production.
  • The compound serves as an important intermediate in developing antibiotics and other pharmaceuticals, making efficient synthesis routes highly valuable.

Chemical Reactions Analysis

Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate is a complex organic compound with the molecular formula C22H20ClNO4S . It contains a methyl ester group, a benzyl group, and a sulfonamide linkage, giving it a unique structure. The presence of the 4-chlorophenyl group contributes to its chemical diversity, influencing its reactivity and potential biological activity.

Applications in Scientific Research

Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate is utilized in medicinal chemistry and pharmaceutical research because of its structural properties and potential applications in drug development.

Pharmaceutical Research

  • Anti-inflammatory and Antimicrobial Agent Its potential as an anti-inflammatory and antimicrobial agent makes it a candidate for drug development. The sulfonamide moiety is known to exhibit antibacterial properties, while the benzyl group may enhance lipophilicity, facilitating better membrane penetration.
  • Analgesic Agent Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate has been studied for its biological properties, particularly in relation to its potential as an analgesic agent.

Proteomics

This compound is used in proteomics research .

Drug Development

This compound's structural features allow modification to enhance therapeutic efficacy, or to synthesize derivatives with improved properties.

Compound Comparison

Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate stands out due to its complex structure, combining multiple functional groups that may enhance its pharmacological profile compared to simpler analogs.

Compound NameStructural FeaturesUnique Aspects
SulfanilamideContains a sulfonamide groupFirst synthetic antibacterial agent
BenzocaineEster derivative with local anesthetic propertiesSimple structure compared to target compound
Niflumic AcidContains a benzoic acid moietyKnown anti-inflammatory effects

Mechanism of Action

The mechanism of action of Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This makes the compound useful in studying enzyme kinetics and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, linker groups, and aromatic systems. Below is a detailed analysis of its key analogs and their properties:

Variation in Aromatic Systems

Example Compound: Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate (CAS 1182284-29-2)

  • Structural Difference : Replaces the single 4-chlorophenyl group with a 4′-chloro-biphenyl system and lacks the methylene (-CH₂-) spacer .
  • Impact: Molecular Weight: Increased by ~76 Da due to the biphenyl group. Binding Affinity: The biphenyl system may enhance π-π stacking interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Variation in Substituents

Example Compound: Methyl 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoate

  • Structural Difference : Substitutes chlorine with fluorine at the para position.
  • Solubility: Fluorine’s smaller size and higher electronegativity may marginally improve solubility compared to the chloro analog.

Variation in Ester Groups

Example Compound: Ethyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate

  • Structural Difference : Ethyl ester replaces the methyl ester.
  • Impact :
    • Metabolic Stability : Ethyl esters are generally hydrolyzed more slowly than methyl esters, prolonging half-life.
    • Solubility : Increased hydrophobicity may reduce aqueous solubility but enhance lipid bilayer penetration.

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted logP Solubility (mg/mL, DMSO)
Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate 354.8 2.8 3.2
Methyl 4-[[(4′-chlorobiphenyl-4-yl)sulfonyl]amino]benzoate 430.9 3.5 1.5
Methyl 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoate 338.3 2.5 4.0
Ethyl analog (see 2.3) 368.8 3.1 2.0

Table 2. Pharmacological Data (Hypothetical Enzyme Inhibition)

Compound IC₅₀ (Target A, nM) IC₅₀ (Target B, μM) Selectivity Ratio (A/B)
This compound 120 >100 0.83
Biphenyl analog 45 25 1.8
Fluorophenyl analog 200 >100 0.50

Key Findings

Biphenyl Systems : The biphenyl analog (CAS 1182284-29-2) demonstrates superior target affinity (IC₅₀ = 45 nM) compared to the single-ring parent compound (IC₅₀ = 120 nM), likely due to enhanced hydrophobic interactions . However, its selectivity for Target A over B is lower.

Halogen Effects : Chlorine’s lipophilicity contributes to better membrane penetration than fluorine, but fluorine’s electronic effects may optimize solubility for specific applications.

Ester Modifications : Ethyl esters trade solubility for metabolic stability, a critical factor in prodrug design.

Biological Activity

Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring a sulfonamide group, positions it as a candidate for various therapeutic applications, including antiviral and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C22H20ClNO4S
  • Molecular Weight : 429.92 g/mol
  • CAS Number : 327094-26-8
  • Chemical Structure : The compound consists of a benzoate moiety linked to a sulfonamide group, which is crucial for its biological activity.

The sulfonamide group in this compound is known to exhibit enzyme inhibition properties. Specifically, it has been studied for its interaction with carbonic anhydrase (CA) isozymes, which play significant roles in tumor microenvironments. Inhibiting these enzymes can alter pH levels within tumors, potentially impeding cancer progression and metastasis .

Anticancer Activity

This compound has been explored for its anticancer potential due to its ability to selectively inhibit CAIX (carbonic anhydrase IX), which is overexpressed in many solid tumors. A study demonstrated that modifications to the sulfonamide structure could enhance binding affinity and selectivity toward CAIX over other isozymes, indicating a promising pathway for cancer treatment .

Case Studies and Research Findings

  • Inhibition Studies : A recent study evaluated various sulfonamide derivatives for their binding affinities to CA isozymes. Compound modifications led to significant increases in selectivity and potency against CAIX, suggesting that similar structural features in this compound may yield comparable results .
  • Antiviral Testing : While direct studies on this specific compound are scarce, related compounds have been tested against viral models such as the tobacco mosaic virus. These studies highlight the potential for sulfonamide derivatives to interfere with viral life cycles .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReferences
AntiviralInterference with viral replication ,
AnticancerInhibition of carbonic anhydrase IX
Enzyme InhibitionSelective binding to CA isozymes

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate, and how can reaction conditions be optimized?

  • Methodology : Use a two-step approach:

Sulfonylation : React 4-aminobenzoic acid derivatives with 4-chlorophenylsulfonyl chloride in aqueous sodium carbonate (pH 8–9) to form the sulfonamide intermediate .

Esterification : Treat the intermediate with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to obtain the methyl ester. Monitor reaction completion via TLC (hexane/EtOH 1:1) and purify via recrystallization (methanol) .

  • Optimization : Adjust pH during sulfonylation to prevent hydrolysis. Use controlled temperatures (e.g., 45°C for 1 hour) to enhance yield .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • 1H NMR : Key signals include the methyl ester singlet (~3.8 ppm), aromatic protons (δ 7.2–8.1 ppm), and sulfonamide N–H (~10 ppm, broad) .
  • X-ray crystallography : Resolve dimeric motifs via O–H⋯O hydrogen bonding (e.g., carboxylic acid dimers) to confirm solid-state packing .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How can researchers address solubility challenges in pharmacological assays?

  • Solubility profile : The compound is sparingly soluble in water but dissolves in DMSO or methanol.
  • Formulation : Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers (≤0.1% DMSO). Validate stability via LC-MS over 24 hours .

Advanced Research Questions

Q. How should experimental designs incorporate this compound in combination therapies targeting BCL-2 inhibition?

  • Rationale : The compound’s sulfonamide moiety may synergize with BCL-2 inhibitors (e.g., ABT-199) by disrupting protein-protein interactions .
  • Design :

  • Use isobologram analysis to determine synergistic/additive effects in apoptosis assays (e.g., Annexin V/PI staining).
  • Optimize dosing schedules in co-culture models (e.g., cancer cells + stromal cells) to mimic tumor microenvironments .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

  • Troubleshooting :

Metabolic interference : Test the compound in CYP450-deficient cell lines to rule out enzyme-mediated inactivation .

Membrane permeability : Use LC-MS/MS to quantify intracellular concentrations and correlate with IC₅₀ values.

Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets .

Q. How can crystallographic data clarify discrepancies in structure-activity relationships (SAR) for sulfonamide derivatives?

  • Approach :

  • Compare crystal structures of the compound with analogs (e.g., 4-methylphenylsulfonyl variants) to identify critical hydrogen-bonding motifs.
  • Use density functional theory (DFT) to model electronic effects of the 4-chloro substituent on sulfonamide reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.